
2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4OS and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a novel chemical entity that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting findings from various studies, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of a fluorophenyl group, a thioether linkage, and a pyrazole-pyridine moiety. Its molecular formula is C_{17}H_{18}F_N_3S, and it possesses several functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The presence of the pyrazole ring suggests potential inhibition of various kinases, which are critical in numerous cellular signaling pathways. Pyrazole derivatives have been reported to exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression .
- Receptor Modulation : The compound may also interact with various receptors through hydrophobic interactions facilitated by the fluorophenyl group, enhancing binding affinity and specificity .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar pyrazole derivatives. For instance:
- Cytotoxicity Assays : In vitro studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The reported IC50 values for related compounds range from 0.01 µM to 49.85 µM .
Anti-inflammatory Activity
Some derivatives of pyrazole compounds have also shown promise as anti-inflammatory agents. The modulation of inflammatory pathways through the inhibition of specific enzymes like COX and LOX could be a potential mechanism for the observed effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, which may improve membrane permeability and binding affinity.
- Thioether Linkage : This functional group can stabilize the molecule and influence its interaction with biological targets.
- Pyrazole and Pyridine Moieties : These rings are crucial for biological activity, providing sites for hydrogen bonding and π-stacking interactions.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study reported that a series of pyrazole derivatives exhibited significant anticancer properties with IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines, suggesting a strong correlation between structure and activity .
- Mechanistic Insights : Another research highlighted that modifications in the pyrazole structure led to varied kinase inhibition profiles, indicating that small changes in molecular structure can significantly impact biological outcomes .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties, particularly as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). These pathways are crucial in the regulation of inflammatory responses. In vitro studies have shown that derivatives similar to this compound can significantly reduce tumor necrosis factor-alpha (TNFα) levels, indicating potential use in treating inflammatory diseases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The IC50 values for these compounds often range from sub-micromolar to low micromolar concentrations, suggesting high potency .
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide | MCF7 | 0.46 |
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole | A375 | 4.2 |
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | HepG2 | 3.79 |
Study 1: In Vivo Efficacy
A study conducted on rodents evaluated the efficacy of a similar pyrazole derivative in reducing tumor size in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, further supporting its potential as an anticancer agent .
Study 2: Safety Profile
Toxicological assessments have been performed to evaluate the safety profile of compounds related to this class. A 90-day oral gavage study in rats showed no adverse effects at doses up to 100 mg/kg body weight, indicating a favorable safety margin for further clinical development .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-23-11-15(10-22-23)14-6-13(7-20-9-14)8-21-18(24)12-25-17-4-2-16(19)3-5-17/h2-7,9-11H,8,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSLHYBERQRMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.